molecular formula C23H19FN2O3S2 B2530140 3-(benzenesulfonyl)-N-benzyl-N-(6-fluoro-1,3-benzothiazol-2-yl)propanamide CAS No. 941925-85-5

3-(benzenesulfonyl)-N-benzyl-N-(6-fluoro-1,3-benzothiazol-2-yl)propanamide

Cat. No.: B2530140
CAS No.: 941925-85-5
M. Wt: 454.53
InChI Key: HFSRNODSRWPLJJ-UHFFFAOYSA-N
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Description

3-(benzenesulfonyl)-N-benzyl-N-(6-fluoro-1,3-benzothiazol-2-yl)propanamide is a complex organic compound that features a benzothiazole ring, a benzenesulfonyl group, and a benzyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(benzenesulfonyl)-N-benzyl-N-(6-fluoro-1,3-benzothiazol-2-yl)propanamide typically involves the condensation reaction of 6-fluoro-1,3-benzothiazol-2-ylamine with benzyl chloride and benzenesulfonyl chloride under mild conditions. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

3-(benzenesulfonyl)-N-benzyl-N-(6-fluoro-1,3-benzothiazol-2-yl)propanamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to remove oxygen atoms or to convert nitro groups to amines.

    Substitution: The benzothiazole ring and benzenesulfonyl group can participate in nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Reagents like halogens (e.g., chlorine, bromine) or nucleophiles (e.g., amines, thiols) are commonly employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce amines or alcohols.

Scientific Research Applications

3-(benzenesulfonyl)-N-benzyl-N-(6-fluoro-1,3-benzothiazol-2-yl)propanamide has several applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(benzenesulfonyl)-N-benzyl-N-(6-fluoro-1,3-benzothiazol-2-yl)propanamide is unique due to the combination of its functional groups, which confer specific chemical reactivity and biological activity. The presence of the benzenesulfonyl group enhances its solubility and potential interactions with biological targets, while the benzyl group provides additional sites for chemical modification.

Properties

IUPAC Name

3-(benzenesulfonyl)-N-benzyl-N-(6-fluoro-1,3-benzothiazol-2-yl)propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H19FN2O3S2/c24-18-11-12-20-21(15-18)30-23(25-20)26(16-17-7-3-1-4-8-17)22(27)13-14-31(28,29)19-9-5-2-6-10-19/h1-12,15H,13-14,16H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HFSRNODSRWPLJJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CN(C2=NC3=C(S2)C=C(C=C3)F)C(=O)CCS(=O)(=O)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H19FN2O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

454.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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